![molecular formula C15H10Cl2OS B2383157 S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate CAS No. 331461-52-0](/img/structure/B2383157.png)
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate
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Overview
Description
The compound seems to be a type of organochlorine compound, which typically consists of carbon, hydrogen, and chlorine atoms . Organochlorine compounds are often used in industry and agriculture, mainly as refrigerants, solvents, and pesticides . They are also involved in various chemical reactions due to their reactivity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions involving chlorophenyl groups . The exact method would depend on the specific structure and functional groups present in the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as FT-IR, NMR, and X-ray diffraction . These methods provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Organochlorine compounds can participate in various chemical reactions. They can undergo substitution reactions, where one or more chlorine atoms are replaced by other groups . They can also participate in redox reactions, where they can act as either oxidizing or reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined by its molecular structure . These properties can be predicted using computational methods or determined experimentally .Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests that the compound could be explored further for antiviral drug development.
Material Science Research
Beyond medicinal chemistry, S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate has shown potential applications in material science research. Its ability to form specific interactions with other molecules makes it a candidate for the development of functional materials.
Single Crystal Formation
A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (a derivative of our compound) was synthesized via a one-pot sequential strategy under sonication. The crystal structure revealed hydrogen bonding between C–H···O and C–H···N, resulting in a layered crystal structure . This highlights the compound’s potential in crystal engineering and solid-state chemistry.
Mechanism of Action
Target of Action
Related compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to inhibit the proliferation of certain cancer cells
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse behavioral alterations, neuroinflammation, and oxidative imbalance induced by stress .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been shown to have antioxidant and anti-inflammatory properties, and to improve depression-like behavior and cognitive impairment in mice .
Safety and Hazards
Future Directions
properties
IUPAC Name |
S-(4-chlorophenyl) (Z)-3-(4-chlorophenyl)prop-2-enethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2OS/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H/b10-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGREPKCSGJLLC-KMKOMSMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate |
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